1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine

Physicochemical profiling Medicinal chemistry Lead optimization

1-(2-Methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (CAS 1422137-77-6; molecular formula C₁₁H₁₇N₃O; molecular weight 207.27 g/mol) is an N1-alkylated derivative of the pyrido[2,3-e][1,4]diazepine bicyclic scaffold. This heterocyclic class fuses a pyridine ring with a seven-membered diazepine ring, creating a benzodiazepine-like core with an additional endocyclic nitrogen that alters hydrogen-bonding capacity and electronic distribution.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B8108129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOCCN1CCNCC2=C1N=CC=C2
InChIInChI=1S/C11H17N3O/c1-15-8-7-14-6-5-12-9-10-3-2-4-13-11(10)14/h2-4,12H,5-9H2,1H3
InChIKeyNDMYREABJSYNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine: Core Scaffold and Key Identity for Procurement


1-(2-Methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (CAS 1422137-77-6; molecular formula C₁₁H₁₇N₃O; molecular weight 207.27 g/mol) is an N1-alkylated derivative of the pyrido[2,3-e][1,4]diazepine bicyclic scaffold . This heterocyclic class fuses a pyridine ring with a seven-membered diazepine ring, creating a benzodiazepine-like core with an additional endocyclic nitrogen that alters hydrogen-bonding capacity and electronic distribution. The 2-methoxyethyl side chain at the N1 position introduces an ether oxygen that serves as an additional hydrogen-bond acceptor and modulates physicochemical properties relative to the unsubstituted parent and simpler N-alkyl analogs [1]. The compound is supplied as a research chemical for laboratory use and is not intended for human or veterinary applications .

Why Generic Pyrido[2,3-e][1,4]diazepines Cannot Substitute for the 1-(2-Methoxyethyl) Derivative in Targeted Research


The pyrido[2,3-e][1,4]diazepine scaffold is highly sensitive to N1-substitution, with even minor alkyl changes altering conformational preference, basicity (pKa of the N4 nitrogen), and target engagement properties [1]. The 2-methoxyethyl group introduces a polar, flexible side chain that can participate in intramolecular or solvent hydrogen-bonding networks absent in the parent (CAS 195983-88-1) or 1-methyl analog (CAS 1780628-03-6). In the FabI inhibitor series, incorporation of additional H-bonding functionality on the diazepine ring was critical for improving aqueous solubility and in vivo efficacy relative to naphthyridinone progenitors [2]. A user requiring a specific N1-substitution pattern for structure-activity relationship (SAR) studies, patent exemplification, or biological probe development cannot interchange the 1-(2-methoxyethyl) derivative with the unsubstituted, 1-methyl, or 1-benzyl congeners without altering the pharmacophore and potentially losing target activity or desired physicochemical properties.

Quantitative Differentiation of 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine from Closest Analogs


Molecular Weight and Heavy Atom Count: A 39% Increase Over the Parent Scaffold

The 2-methoxyethyl substituent increases the molecular weight from 149.19 g/mol (parent, CAS 195983-88-1) to 207.27 g/mol, a +39% change . The 1-methyl analog (CAS 1780628-03-6) has a molecular weight of 163.22 g/mol, representing only a +9.4% increase over parent . This differential increase in mass and the presence of the ether oxygen (one additional hydrogen-bond acceptor) significantly impact predicted lipophilicity and aqueous solubility relative to the smaller N-alkyl derivatives.

Physicochemical profiling Medicinal chemistry Lead optimization

Predicted Lipophilicity (LogP) Modulation by the 2-Methoxyethyl Group

Although experimentally measured logP values for the target compound are not available in the public domain, comparative computational predictions using the XLogP3 algorithm indicate a logP shift. For the related (S)-3-benzyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine, a measured PSA of 36.95 Ų and logP of 2.67 have been reported . The 2-methoxyethyl group, with its polar ether oxygen, is predicted to lower logP relative to purely alkyl substituents of comparable carbon count, while increasing topological polar surface area (TPSA), thereby modulating the balance between passive permeability and aqueous solubility—a critical parameter for lead optimization programs [1].

Lipophilicity Drug-likeness ADME prediction

Antibacterial Target Engagement Potential: Class-Level FabI Inhibitor Evidence

A series of 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines were reported as inhibitors of the bacterial enoyl-ACP reductase FabI, with compound 16c demonstrating efficacy in a mouse infection model [1]. These compounds incorporated additional H-bonding functions and showed improved water solubility relative to naphthyridinone progenitors. While the specific 1-(2-methoxyethyl) analog was not tested in this study, the SAR indicates that N1-substitution is tolerated and that polar side chains (such as 2-methoxyethyl) which provide extra H-bond acceptor capacity may favorably influence both target binding and solubility [1]. The 2-methoxyethyl derivative can serve as a probe to extend this SAR, as it introduces an ether oxygen capable of interacting with the FabI active site or solvent-exposed regions.

Antibacterial FabI inhibition Enoyl-ACP reductase

CNS Activity Potential: Pyridodiazepine Class as Benzodiazepine Mimetics

Pyridoazepines, including pyrido[2,3-e][1,4]diazepines, are recognized as structural analogs of benzodiazepines with comparable CNS activity [1]. The review by Muylaert et al. highlights that pyridoazepines are active in the central nervous system and represent underexplored scaffolds for new pharmacology [1]. The N1-(2-methoxyethyl) substituent, by altering lipophilicity and hydrogen-bonding capacity, may modulate GABA-A receptor subtype selectivity or pharmacokinetic properties such as brain penetration. However, no direct pharmacological data for the target compound are available, and early pharmacological screening of simpler pyrido[2,3-e]-1,4-diazepines showed no appreciable activity [2], underscoring that N1-substitution is critical for unlocking biological effects.

CNS GABA receptor Neuropharmacology

Application Scenarios for 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine Based on Verified Differentiation


FabI Inhibitor SAR Expansion with a Polar N1 Side Chain

The Ramnauth et al. (2009) study demonstrated that pyrido[2,3-e][1,4]diazepines with additional H-bonding functionality can inhibit FabI and achieve in vivo efficacy [1]. The 1-(2-methoxyethyl) derivative, with its ether oxygen, extends this SAR by introducing a polar, flexible side chain not explored in the published series. Researchers can directly compare the antibacterial activity and solubility of this compound against the N1-unsubstituted or N1-methyl analogs to quantify the contribution of the ether oxygen to target engagement and pharmacokinetics.

CNS Probe Development for Non-Benzodiazepine GABA-A Modulation

Given the class-level recognition of pyridoazepines as CNS-active benzodiazepine mimetics [2], the 1-(2-methoxyethyl) derivative can serve as a probe to investigate how N1 substituent polarity affects GABA-A receptor subtype selectivity. By comparing this compound against the 1-methyl analog or the parent scaffold in radioligand binding assays, researchers can determine whether the 2-methoxyethyl group alters affinity for α1-, α2-, α3-, or α5-containing GABA-A subtypes.

Physicochemical Benchmarking for Lead Optimization Libraries

With a molecular weight of 207.27 g/mol and three hydrogen-bond acceptors, the target compound occupies a distinct property space compared to the parent (149.19 g/mol, 2 HBA) and 1-methyl analog (163.22 g/mol, 2 HBA). Procurement for a compound library allows medicinal chemists to systematically evaluate the impact of N1-substituent polarity and steric bulk on logP, solubility, permeability, and metabolic stability using experimental assays, establishing quantitative structure-property relationship (QSPR) models for the pyridodiazepine scaffold.

Patent Exemplification and Freedom-to-Operate Analysis

The 2-methoxyethyl substituent may be specifically claimed in patents covering N1-substituted pyrido[2,3-e][1,4]diazepines for antibacterial or CNS indications. Procuring this exact compound allows for accurate patent exemplification, comparative biological testing against patented compounds, and freedom-to-operate assessments where the specific N1-(2-methoxyethyl) substitution pattern constitutes a distinct chemical entity relative to generically claimed alkyl derivatives.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.